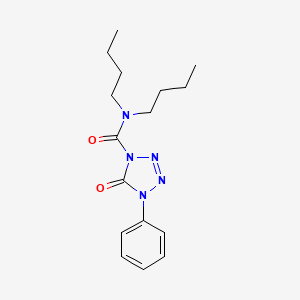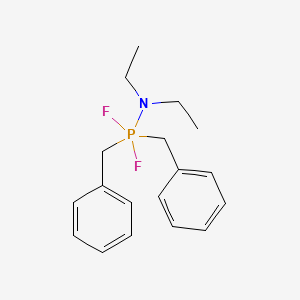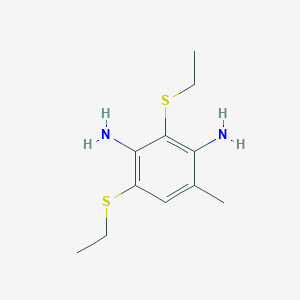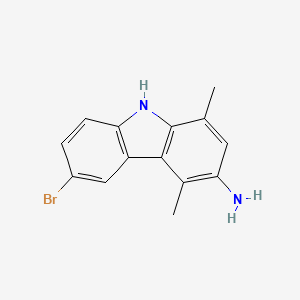
1,2,3-Trimethylcoronene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trimethylcoronene is a polycyclic aromatic hydrocarbon (PAH) that consists of a coronene core with three methyl groups attached at the 1, 2, and 3 positions. Coronene itself is composed of seven peri-fused benzene rings, making it a highly conjugated and stable structure. The addition of methyl groups to the coronene core modifies its chemical and physical properties, making this compound an interesting compound for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethylcoronene typically involves the methylation of coronene. One common method is the Friedel-Crafts alkylation, where coronene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction mixture is then quenched with water, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving large-scale chromatography or crystallization techniques to isolate the desired product.
化学反应分析
Types of Reactions
1,2,3-Trimethylcoronene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or quinones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings. Common reagents include nitric acid for nitration and bromine for bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Partially hydrogenated derivatives.
Substitution: Nitro- or bromo-substituted derivatives.
科学研究应用
1,2,3-Trimethylcoronene has several applications in scientific research:
Chemistry: Used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its stable and conjugated structure.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
作用机制
The mechanism of action of 1,2,3-Trimethylcoronene involves its interaction with various molecular targets. Its highly conjugated structure allows it to intercalate between DNA bases, potentially affecting DNA replication and transcription. Additionally, its ability to undergo redox reactions makes it a candidate for studying oxidative stress and its effects on cellular processes.
相似化合物的比较
1,2,3-Trimethylcoronene can be compared with other methylated derivatives of coronene, such as 1,2,4-Trimethylcoronene and 1,3,5-Trimethylcoronene. These compounds share similar structural features but differ in the positions of the methyl groups, which can influence their chemical reactivity and physical properties. The unique arrangement of methyl groups in this compound makes it distinct in terms of its electronic distribution and steric effects.
List of Similar Compounds
- 1,2,4-Trimethylcoronene
- 1,3,5-Trimethylcoronene
- Coronene
- Methylated derivatives of other polycyclic aromatic hydrocarbons
属性
CAS 编号 |
113382-86-8 |
|---|---|
分子式 |
C27H18 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
1,2,3-trimethylcoronene |
InChI |
InChI=1S/C27H18/c1-13-12-19-9-8-17-5-4-16-6-7-18-10-11-20-14(2)15(3)21(13)27-25(19)23(17)22(16)24(18)26(20)27/h4-12H,1-3H3 |
InChI 键 |
KFXTZRDBGBSXEZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C3C4=C(C=CC5=C4C6=C(C=C5)C=CC7=C6C3=C1C(=C7C)C)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



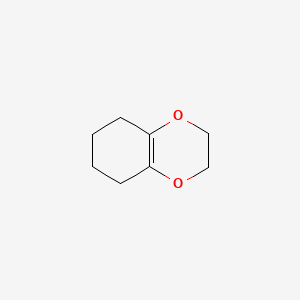
![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)
![2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol](/img/structure/B14296451.png)

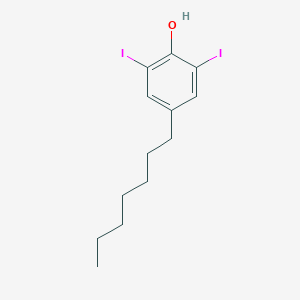
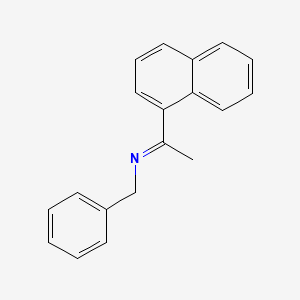
![1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol](/img/structure/B14296475.png)
